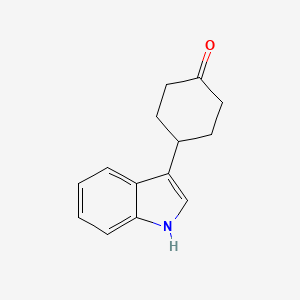

4-(1H-Indol-3-YL)cyclohexanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C14H15NO |

|---|---|

分子量 |

213.27 g/mol |

IUPAC 名称 |

4-(1H-indol-3-yl)cyclohexan-1-one |

InChI |

InChI=1S/C14H15NO/c16-11-7-5-10(6-8-11)13-9-15-14-4-2-1-3-12(13)14/h1-4,9-10,15H,5-8H2 |

InChI 键 |

JDRWSFQUHCLDAE-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)CCC1C2=CNC3=CC=CC=C32 |

产品来源 |

United States |

Contextualization Within Indole and Cyclohexanone Chemical Space

The indole (B1671886) ring system is a cornerstone in medicinal chemistry and natural products. mdpi.comrsc.org This bicyclic aromatic heterocycle is a privileged structure, appearing in a vast array of biologically active compounds, including the amino acid tryptophan and numerous alkaloids. rsc.orgnih.gov Its unique electronic properties and ability to participate in various intermolecular interactions make it a frequent component in the design of new therapeutic agents. mdpi.comijpsr.comchula.ac.th The indole nucleus is found in drugs with a wide range of activities, such as anti-inflammatory, anticancer, and antiviral properties. rsc.orgnih.govijpsr.com

On the other hand, the cyclohexanone (B45756) moiety represents a fundamental building block in synthetic organic chemistry. umn.edu Its carbonyl group and saturated six-membered ring offer a rich platform for a multitude of chemical transformations. Cyclohexanone and its derivatives are common starting materials for the synthesis of more complex carbocyclic and heterocyclic systems. umn.edumetu.edu.tr They readily undergo reactions such as aldol (B89426) condensations, enamine chemistry, and various cyclization reactions, making them invaluable tools for the construction of intricate molecular architectures. metu.edu.trontosight.ai

The fusion of these two important chemical entities in 4-(1H-Indol-3-YL)cyclohexanone creates a hybrid structure with considerable potential. The indole group, typically at the 3-position, can influence the reactivity of the cyclohexanone ring, and conversely, the cyclohexanone can be used as a handle to introduce further chemical diversity. This combination allows for the exploration of new chemical space and the generation of novel molecular frameworks.

Rationale for Comprehensive Academic Investigation of 4 1h Indol 3 Yl Cyclohexanone

The primary driver for the academic investigation of 4-(1H-Indol-3-YL)cyclohexanone is its role as a versatile intermediate in the synthesis of more complex, and often biologically active, molecules. jmchemsci.comevitachem.com The structure serves as a scaffold that can be readily modified at several positions, including the indole (B1671886) nitrogen, the aromatic part of the indole, and the cyclohexanone (B45756) ring.

One of the key applications of this compound is as a precursor for the synthesis of various fused heterocyclic systems. For instance, research has shown that indole-substituted cyclohexanone derivatives can be used to create novel indazole compounds. jmchemsci.com These resulting molecules are then often evaluated for their potential biological activities. jmchemsci.com The presence of both a nucleophilic indole ring and an electrophilic carbonyl group within the same molecule allows for a range of intramolecular and intermolecular reactions to build diverse chemical libraries.

Furthermore, the general class of indole-substituted compounds is a focal point of research in the development of new therapeutic agents. ijpsr.comchula.ac.thnih.gov By synthesizing derivatives of this compound, researchers can explore structure-activity relationships for various biological targets. The core structure provides a rigid framework that allows for the systematic variation of substituents to optimize biological efficacy.

Overview of Key Academic Research Trajectories for 4 1h Indol 3 Yl Cyclohexanone

Historical and Contemporary Approaches to this compound Synthesis

The synthesis of this compound and its derivatives has traditionally relied on established reactions in organic chemistry. A prevalent historical method involves the Fischer indole synthesis, a classic reaction that has been adapted for producing a variety of indole-containing compounds. rsc.orgwjarr.com This method typically involves the reaction of a phenylhydrazine (B124118) with a cyclohexanone derivative under acidic conditions. wjarr.com

Contemporary approaches often focus on improving the efficiency, selectivity, and environmental footprint of the synthesis. One common modern method is the condensation reaction between an indole and a cyclohexanone derivative. evitachem.com This can be carried out under either acidic or basic conditions, often with heating to drive the reaction to completion. evitachem.com For instance, reacting indole with cyclohexanone using piperidine (B6355638) as a base has been reported to yield this compound with high efficiency. evitachem.com

Modified aldol (B89426) condensation reactions have also been employed. For example, the reaction of indole-3-carbaldehyde with acetylacetone (B45752) in the presence of a basic heterocyclic amine catalyst can produce intermediate cyclohexanone derivatives in excellent yields. jmchemsci.comjmchemsci.com These intermediates can then be further transformed to obtain the desired this compound scaffold.

Exploration of Novel and Efficient Synthetic Routes to this compound

The quest for more efficient and versatile methods has led to the exploration of novel synthetic strategies, including multi-component reactions and domino reactions.

Regioselective Synthesis Strategies for this compound

Regioselectivity is a critical aspect of synthesizing substituted indoles, as reactions can often occur at different positions on the indole ring. To achieve the desired 3-substituted product, various strategies have been developed.

One-pot, three-component domino reactions have emerged as a powerful tool for the regioselective synthesis of functionalized indole derivatives. semanticscholar.org These reactions can involve the condensation of an arylamine, an arylglyoxal, and a 1,3-dicarbonyl compound, leading to the formation of the indole ring with high regioselectivity. semanticscholar.org The choice of reactants and catalysts can significantly influence the outcome. For instance, indium(III) triflate has been used as a reusable catalyst in ethanol (B145695) to promote the regioselective synthesis of 3-substituted indole derivatives. nih.gov

Palladium-catalyzed reactions have also been investigated for the functionalization of the indole core. The reaction of N-protected indolylmethyl acetates with soft carbon pronucleophiles can be directed to occur at the C3 position, providing a route to 3-substituted indoles. nih.gov The selectivity between different reaction sites can often be controlled by the choice of protecting group and ligand. nih.gov

Stereoselective Synthesis of this compound (if applicable)

While the core structure of this compound itself is achiral, the introduction of substituents on the cyclohexanone or indole ring can create stereocenters. In such cases, stereoselective synthesis becomes crucial.

One approach to achieving stereoselectivity is through [3+2] dipolar cycloaddition reactions. For example, the reaction of azomethine ylides, generated in situ from isatins and amino acids, with cyclohexanone-based chalcones can lead to the formation of complex di-spirooxindole analogs with high stereoselectivity. mdpi.com The reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base like lithium diisopropylamide (LDA) can also yield multisubstituted cyclohexanes with defined stereochemistry. mdpi.com

Furthermore, the stereochemistry of the final product can be influenced by subsequent reactions. For example, the diastereoselective reduction of a ketone in a precursor molecule can be used to create specific stereoisomers. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Increasingly, the principles of green chemistry are being applied to the synthesis of complex organic molecules to minimize environmental impact. royalsocietypublishing.org This includes the use of greener solvents, catalysts, and reaction conditions.

For the synthesis of indole derivatives, including those related to this compound, several green approaches have been developed. One strategy involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), which can act as both a solvent and a catalyst in the Fischer indole synthesis, allowing for high yields and catalyst reusability. acgpubs.org

Ultrasound-assisted synthesis has also emerged as a green technique. researchgate.net This method can accelerate reactions, often leading to higher yields in shorter reaction times and under milder conditions. For example, the ultrasound-assisted three-component reaction of salicylaldehyde, acetophenone, and indole has been shown to be an efficient and metal-free process for synthesizing indolyl-4H-chromenes. researchgate.net

The use of environmentally benign catalysts, such as zinc-linked amino acid complexes, has been explored for the synthesis of indol-3-yl-4H-pyran derivatives, demonstrating high efficiency and reusability. ajol.info

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of this compound and its derivatives can proceed through various mechanistic pathways depending on the specific reaction conditions.

In the case of multicomponent reactions, the proposed mechanism often involves a series of sequential steps. For instance, a domino reaction for the synthesis of functionalized indoles may begin with a Knoevenagel condensation, followed by intermolecular and intramolecular nucleophilic additions. semanticscholar.org

For palladium-catalyzed reactions, the mechanism is thought to involve the formation of a η³-indolyl-palladium intermediate. nih.gov The subsequent nucleophilic attack can occur at different positions of this intermediate, with the regioselectivity being influenced by electronic and steric factors of the substrate and ligands. nih.gov

In tandem reactions, such as the synthesis of indole-cycloalkyl[b]pyridine hybrids, the mechanism can be a complex cascade of events. This may include Knoevenagel condensation, Michael addition, intramolecular cyclization, dehydration, and finally, aromatization. beilstein-journals.org

Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

The scalability of a synthesis is often limited by factors such as the use of hazardous reagents like lithium diisopropylamide (LDA) and N-hexamethylphosphoric triamide (HMPA), which are suitable only for small-scale synthesis due to safety concerns. acs.org Therefore, developing routes that avoid such reagents is crucial for industrial applications.

Table of Reaction Conditions for the Synthesis of Indole Derivatives

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Condensation | Piperidine | - | Reflux | High | evitachem.com |

| Aldol Condensation | Heterocyclic Amine | DMSO | - | Excellent | jmchemsci.comjmchemsci.com |

| Domino Reaction | In(OTf)₃ | Ethanol | Reflux | Good to Excellent | semanticscholar.orgnih.gov |

| Fischer Indole Synthesis | [bmim][BF4] | Methanol | Reflux | 95 | acgpubs.org |

| Ultrasound-Assisted | Pyrrolidine | Ethanol | Room Temp | Good | researchgate.net |

Spectroscopic Analysis for Fine Structural Features of this compound

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry provides a detailed picture of its atomic connectivity and functional group environment.

High-Resolution NMR Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution and the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, advanced 2D NMR techniques and solid-state NMR are necessary for unambiguous assignments and detailed conformational insights. ipb.pt

¹H and ¹³C NMR: The ¹H NMR spectrum of indole derivatives typically shows characteristic signals for the aromatic protons of the indole ring and the aliphatic protons of the cyclohexanone moiety. The indole N-H proton usually appears as a broad singlet at a downfield chemical shift. ipb.pt The ¹³C NMR spectrum is characterized by signals for the carbonyl carbon of the cyclohexanone ring (typically around 200-210 ppm) and the aromatic carbons of the indole ring. researchgate.net

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning specific proton and carbon signals, which can be complex due to overlapping resonances. emerypharma.com

COSY spectra establish proton-proton coupling relationships, helping to trace the connectivity within the cyclohexanone ring and the indole system. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H bonds. emerypharma.com

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the indole and cyclohexanone fragments and confirming the substitution pattern. ipb.pt

Solid-State NMR (ssNMR): Solid-state NMR provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. unito.itresearchgate.net Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information. rsc.org For indole derivatives, ssNMR can differentiate between different polymorphs, characterize intermolecular interactions like hydrogen bonding, and determine the conformation of the molecule in the solid state. auremn.orgcsic.es Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. unito.it Studies on related indole derivatives have shown that ssNMR, often combined with X-ray diffraction data, can provide a complete picture of the solid-state structure. researchgate.netauremn.org

Table 1: Representative NMR Data for Indole-Cyclohexanone Derivatives Note: This table is based on data for analogous compounds, as a complete 2D NMR analysis for this compound is not widely published. Specific shifts can vary.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Indole N-H | ~8.0-11.0 (broad s) | - | Correlates with C-2, C-3, C-3a |

| Indole C-2 | ~7.0-7.5 (d) | ~120-125 | Correlates with N-H |

| Indole Aromatic (C4-C7) | ~7.0-7.8 (m) | ~110-137 | Various aromatic cross-peaks |

| Cyclohexanone C=O | - | ~205-215 | Correlates with adjacent CH₂ protons |

| Cyclohexanone CH (at C4) | ~2.5-3.5 (m) | ~35-45 | Correlates with Indole C-3 |

| Cyclohexanone CH₂ | ~1.5-2.8 (m) | ~25-40 | COSY cross-peaks between adjacent protons |

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment in this compound

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the indole N-H group. The position and shape of this band can indicate the extent of hydrogen bonding in the solid state.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the cyclohexanone ring are found just below 3000 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is the most prominent feature, characteristic of the carbonyl group in a six-membered ring ketone. qiboch.com Its exact frequency can be influenced by conjugation and ring strain.

C=C Stretches: Aromatic C=C stretching vibrations of the indole ring are expected in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretch: The C-N stretching vibration of the indole ring typically appears in the 1200-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Symmetric vibrations, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum. scialert.net For this molecule, Raman spectroscopy would be particularly useful for observing:

Symmetric C=C stretching modes of the indole ring.

Vibrations of the carbon skeleton of the cyclohexanone ring. The C=O stretch is also observable in Raman, though typically weaker than in IR. The absence of water interference makes Raman spectroscopy advantageous for studying samples in aqueous media. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Indole N-H | Stretch | 3300 - 3400 | 3300 - 3400 | Medium (IR), Weak (Raman) |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H | Stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR & Raman) |

| Cyclohexanone C=O | Stretch | 1700 - 1725 | 1700 - 1725 | Strong (IR), Medium (Raman) |

| Indole C=C | Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong (IR & Raman) |

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion.

For this compound (Molecular Formula: C₁₄H₁₅NO), the expected exact mass provides unambiguous confirmation of its elemental composition. Upon ionization, typically by Electron Ionization (EI), the molecule undergoes characteristic fragmentation. The analysis of these fragments helps to piece together the original structure.

Key fragmentation pathways for this molecule would likely involve:

α-Cleavage: A primary fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group. This can lead to the loss of alkyl radicals from the cyclohexanone ring. researchgate.net

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the γ-carbon can be transferred to the carbonyl oxygen, followed by cleavage of the α,β-bond, leading to the elimination of a neutral alkene molecule.

Indole Fragmentation: The indole ring is relatively stable, but its major fragmentation pathway often involves the loss of HCN or related fragments from the pyrrole (B145914) ring, leading to a stable quinolinium-type cation.

Cleavage at the Linker: The bond connecting the indole and cyclohexanone rings can cleave, leading to fragments corresponding to the indolemethyl cation (m/z ~130) and the cyclohexanone radical.

Studies on related ketamine analogues, which also feature a cyclohexanone ring, show characteristic fragmentation involving α-cleavage and subsequent loss of CO (28 Da). researchgate.netmdpi.com Similarly, general fragmentation patterns of polyfunctional compounds show that retro-Diels-Alder (rDA) type reactions can be a major decomposition process for cyclohexene-like intermediates formed after initial fragmentation. aip.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 213 | [M]⁺ (Molecular Ion) | Parent molecule |

| 185 | [M - CO]⁺ | Loss of carbon monoxide from cyclohexanone |

| 130 | [Indole-CH₂]⁺ | Cleavage of the bond between the two rings |

| 117 | [Indole]⁺ | Loss of the cyclohexanone moiety |

X-ray Crystallographic Studies of this compound

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions in Solid-State this compound

The way molecules of this compound pack in a crystal is governed by a network of intermolecular interactions. These non-covalent forces dictate the physical properties of the solid, such as melting point and solubility. For indole derivatives, key interactions include: iosrjournals.org

N-H···O Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond between the N-H group of the indole ring (donor) and the carbonyl oxygen (C=O) of a neighboring cyclohexanone ring (acceptor). This strong interaction often leads to the formation of infinite chains or dimeric motifs within the crystal lattice. acs.org

C-H···π Interactions: Weak hydrogen bonds can form between C-H groups (from the aliphatic ring or the aromatic ring) and the π-electron system of the indole ring of an adjacent molecule. nih.govrsc.org

Analysis of related indole derivatives shows that these interactions work in concert to build a stable three-dimensional supramolecular architecture. nih.goviucr.org The specific combination and geometry of these interactions determine the final crystal packing arrangement.

Polymorphism and Solid-State Conformational Analysis of this compound

Conformational Analysis: The flexibility of the molecule allows for different spatial arrangements or conformations.

Cyclohexanone Ring: The cyclohexanone ring typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.net However, the presence of the bulky indole substituent could introduce slight distortions. The position of the indole group (axial vs. equatorial) is a key conformational question. Generally, large substituents on a cyclohexane (B81311) ring prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. rsc.orgsapub.org

Torsional Angles: The relative orientation of the indole ring with respect to the cyclohexanone ring, defined by the torsion angle around the C3(indole)-C4(cyclohexanone) bond, is another critical conformational parameter.

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and can have different physical properties. rsc.org These different crystal forms arise from molecules adopting slightly different conformations or packing in different ways due to a subtle balance of intermolecular forces. researchgate.net For instance, studies on similar cyclohexane derivatives have shown that different H-bond networks can lead to different polymorphic forms. researchgate.net While no specific polymorphs have been reported for this compound, the potential for both conformational flexibility and multiple hydrogen bonding sites suggests that polymorphism is a distinct possibility for this compound.

Detailed Conformational Analysis of the Cyclohexanone Ring and Indole Orientation in this compound

The conformational landscape of this compound is primarily dictated by the inherent flexibility of the six-membered cyclohexanone ring and the steric and electronic influence of the bulky indole substituent. The cyclohexanone ring, similar to cyclohexane, preferentially adopts a chair conformation to minimize angle and torsional strain. fiveable.me However, the presence of the sp²-hybridized carbonyl carbon slightly flattens the ring at that position, leading to minor deviations from the ideal chair geometry of cyclohexane. youtube.com

In a monosubstituted cyclohexane system, the substituent can occupy one of two distinct positions in the chair conformation: axial or equatorial. spcmc.ac.in These two conformers are diastereomers and exist in a dynamic equilibrium, rapidly interconverting at room temperature through a process known as ring flipping. fiveable.me

For this compound, the indole substituent at the C4 position can be either axial or equatorial.

Equatorial Conformer: The indole group points away from the main axis of the ring. This position is generally more stable for bulky substituents as it minimizes unfavorable steric interactions. spcmc.ac.in

Axial Conformer: The indole group is oriented parallel to the principal axis of the ring. This orientation leads to significant steric repulsion with the axial hydrogens at the C2 and C6 positions (or C3 and C5 depending on numbering), known as 1,3-diaxial interactions.

Given the significant steric bulk of the indole group, the conformational equilibrium is expected to strongly favor the conformer where the 4-(1H-indol-3-yl) group occupies the equatorial position. This minimizes destabilizing gauche-butane-type interactions that are prominent in the axial conformer. spcmc.ac.in

The orientation of the planar indole ring relative to the cyclohexanone ring is also a critical structural feature. X-ray crystallography studies on analogous complex indole-cyclohexanone structures reveal that the indole ring tends to be nearly orthogonal to the mean plane of the cyclohexanone ring. iucr.org This perpendicular arrangement minimizes steric clash between the protons on the indole ring and those on the cyclohexanone ring.

Table 1: Conformational Features of this compound

| Feature | Description | Preferred State | Rationale |

| Cyclohexanone Ring Conformation | The primary puckering of the six-membered ring. | Chair Conformation | Minimizes angle and torsional strain, leading to the lowest energy state. fiveable.me |

| Indole Substituent Position | The orientation of the indole group on the chair conformer. | Equatorial | Minimizes sterically unfavorable 1,3-diaxial interactions, resulting in greater thermodynamic stability. spcmc.ac.in |

| Indole Ring Orientation | The rotational position of the indole plane relative to the cyclohexanone ring. | Near-Orthogonal | Minimizes steric hindrance between the two ring systems. iucr.org |

Tautomerism and Isomerism Considerations Pertaining to this compound

The structural diversity of this compound extends to the phenomena of tautomerism and isomerism, which are fundamental to its chemical reactivity and characterization.

Tautomerism

Like other ketones possessing alpha-hydrogens (protons on the carbon atoms adjacent to the carbonyl group), this compound can exhibit keto-enol tautomerism. libretexts.org This process involves a chemical equilibrium between the ketone form and its corresponding enol isomer. The equilibrium is a formal migration of a proton from an alpha-carbon to the carbonyl oxygen, with a concurrent shift of the pi-bond.

For this compound, two potential enol tautomers can be formed:

Cyclohex-1-en-1-ol form: 4-(1H-indol-3-yl)cyclohex-1-en-1-ol

Cyclohex-3-en-1-ol form: This form is less likely as it does not involve the more acidic alpha-hydrogens.

Under standard conditions, the keto-enol equilibrium for simple cyclic ketones like cyclohexanone overwhelmingly favors the keto form. youtube.com The enol tautomer of cyclohexanone typically exists in very small amounts (around one part in a million) in a given mixture. youtube.com While factors like solvent polarity and the electronic nature of substituents can influence the position of this equilibrium, the keto form of this compound is expected to be the vastly predominant species. researchgate.net

Isomerism

The primary forms of isomerism relevant to this compound are conformational and, in substituted derivatives, geometric isomerism.

Conformational Isomers (Diastereomers): As detailed in section 3.3, the molecule exists as two primary chair conformers: one with the indole group in an axial position and one with it in an equatorial position. These are diastereomers because they are non-superimposable stereoisomers that are not mirror images. They are readily interconvertible via ring inversion at ambient temperatures. spcmc.ac.in The equatorial isomer is significantly more stable and thus more populated at equilibrium.

Geometric (cis/trans) Isomers: In the context of this compound itself, cis/trans isomerism is described by the relationship of the indole group to the hydrogens on the same carbon and other carbons. However, this terminology becomes more critical in derivatives. For example, the synthesis of related 4-(3-indolyl)cyclohexanones has been shown to produce inseparable mixtures of cis and trans isomers when other functional groups are present, highlighting the stereochemical complexity. acs.org The cis/trans designation would describe the relative orientation of the indole group and another substituent on the cyclohexanone ring.

Table 2: Isomeric Forms of this compound

| Isomerism Type | Isomers | Relationship | Interconversion |

| Tautomerism | Keto vs. Enol | Constitutional Isomers | Rapid equilibrium via proton transfer. libretexts.org |

| Conformational Isomerism | Axial vs. Equatorial | Diastereomers | Rapid interconversion via ring flipping at room temperature. fiveable.mespcmc.ac.in |

Chemical Reactivity and Derivatization Strategies for 4 1h Indol 3 Yl Cyclohexanone

Reactivity Profile of the Cyclohexanone (B45756) Carbonyl Moiety in 4-(1H-Indol-3-YL)cyclohexanone

The carbonyl group of the cyclohexanone ring is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and reactions at the alpha-carbon.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. This fundamental reaction can proceed under both basic and acidic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate that is subsequently protonated. libretexts.org Under acidic catalysis, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon and enabling attack by weaker nucleophiles. libretexts.org

A key example of nucleophilic addition is the reaction with Grignard reagents. The addition of various Grignard reagents to a similar compound, 4-(dimethylamino)-4-phenyl-cyclohexanone, has been shown to produce tertiary alcohols. nih.gov This suggests that this compound would similarly react with organometallic reagents like Grignard or organolithium compounds to yield tertiary alcohols, expanding the molecular complexity. Another important nucleophilic addition is the formation of cyanohydrins through the addition of cyanide. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Conditions |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohols | Acidic or Basic |

| Organolithium Reagents (R-Li) | Tertiary Alcohols | Acidic or Basic |

| Cyanide (CN-) | Cyanohydrins | Basic |

| Water (H2O) | Geminal Diols (Hydrates) | Acidic or Basic |

| Alcohols (R-OH) | Hemiacetals and Acetals | Acidic |

Condensation and Related Functionalization Reactions

Condensation reactions of the carbonyl group in this compound provide a pathway to a diverse range of derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl, followed by a dehydration step. For instance, reductive amination, which involves the reaction with primary or secondary amines in the presence of a reducing agent, can be used to synthesize various cyclohexyl-1,4-diamines. nih.gov

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is another significant functionalization strategy. researchgate.net While often catalyzed by bases, acid catalysts such as hydrochloric acid or acetic acid can also be employed. researchgate.net This reaction has been utilized in the synthesis of various heterocyclic derivatives from 1H-indole-3-carboxaldehyde, indicating its potential applicability to this compound. researchgate.net

Furthermore, the reaction of ketones with hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303) or phenylhydrazine (B124118), can lead to the formation of indazole rings. jmchemsci.com For example, a cyclohexanone derivative containing a 1,3-dicarbonyl moiety reacts with hydrazine hydrate in an acidic medium to form a tetrahydro-1H-indazol-5-yl)ethanone derivative. jmchemsci.com

Enolization and Alpha-Substitution Reactions of this compound

The presence of protons on the carbon atoms adjacent to the carbonyl group (α-carbons) allows for enolization, forming either an enol or an enolate, which are key intermediates in α-substitution reactions. libretexts.org These reactions involve the replacement of an α-hydrogen with an electrophile. libretexts.org

The formation of an enolate, a potent nucleophile, can be achieved using a strong base. The resulting enolate can then react with various electrophiles. For instance, alkylation at the α-position can be achieved by treating the enolate with an alkyl halide. Halogenation at the α-position is another common transformation that can occur under either acidic or basic conditions.

Reactivity of the Indole (B1671886) Nucleus in this compound

The indole ring system is an electron-rich heterocycle, making it reactive towards electrophiles, particularly at the C3 position. pearson.comic.ac.uk

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the indole nucleus. masterorganicchemistry.commasterorganicchemistry.com The high electron density of the pyrrole (B145914) ring makes indole more reactive than benzene (B151609) towards electrophiles. pearson.comquora.com The attack of an electrophile is favored at the C3 position because the resulting intermediate does not disrupt the aromaticity of the fused benzene ring. pearson.comic.ac.uk

Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, the Michael addition of indole to α,β-unsaturated ketones, a type of conjugate addition, readily occurs at the C3 position. researchgate.net This reaction can be catalyzed by various Lewis acids. researchgate.net

Reactions Involving the Indole N-H Proton and Nitrogen Atom

The nitrogen atom of the indole ring possesses a lone pair of electrons and an N-H proton, both of which can participate in chemical reactions. The N-H proton is weakly acidic and can be removed by a strong base to form an indolyl anion. This anion is a strong nucleophile and can be alkylated or acylated at the nitrogen atom.

Reductive cross-coupling of indoles with ketones has been achieved using a dearomatization-rearomatization strategy, highlighting the potential for N-alkylation. organic-chemistry.org Additionally, the indole nitrogen can act as a nucleophile in certain reactions. For example, in the presence of a suitable catalyst, the nitrogen can attack an electrophile, leading to N-substituted indole derivatives.

Regioselective and Stereoselective Functionalization of this compound

The functionalization of this compound can be directed to specific positions on both the indole and cyclohexanone rings, a concept known as regioselectivity. Furthermore, the spatial arrangement of these new functional groups can be controlled, which is referred to as stereoselectivity.

The indole nucleus possesses several reactive sites, with the C2, C3, and N-H positions being the most common for electrophilic substitution and C-H functionalization. researchgate.net The benzene portion of the indole ring can also undergo functionalization, although this is often more challenging due to lower reactivity. mdpi.com The use of directing groups, often temporarily attached to the indole nitrogen, can guide reactions to specific carbons on the benzene ring, such as the C4, C5, C6, and C7 positions. mdpi.comthieme-connect.com For instance, palladium-catalyzed C-H arylation of indoles can be directed to the C4-position by employing a pivaloyl directing group at the C3-position. mdpi.com

The cyclohexanone ring offers two primary sites for functionalization: the carbonyl group and the α-carbons. The carbonyl group can undergo nucleophilic addition reactions, while the α-carbons can be deprotonated to form enolates, which can then react with various electrophiles. acs.org Stereoselective reactions on the cyclohexanone ring are crucial for controlling the three-dimensional structure of the resulting molecules. For example, organocatalytic Michael additions to α,β-unsaturated ketones derived from cyclohexanone can proceed with high diastereoselectivity and enantioselectivity, leading to the formation of specific stereoisomers. acs.org In the context of this compound, the stereochemistry of reactions can be influenced by the bulky indole substituent, potentially favoring the formation of one diastereomer over another. The Griesbaum co-ozonolysis reaction, for instance, shows a preference for axial addition to 4-substituted cyclohexanone substrates, which can be used to control the relative stereochemistry of the products. nih.gov

Synthesis and Characterization of Novel Derivatives of this compound

A variety of novel derivatives of this compound have been synthesized and characterized, expanding the chemical space accessible from this starting material. One common strategy involves the reaction of the ketone moiety. For example, condensation with hydrazine hydrate or its derivatives leads to the formation of fused indazole systems. jmchemsci.com

Multicomponent reactions offer an efficient route to complex molecules in a single step. The reaction of this compound with other reactants, such as aldehydes and active methylene compounds, can lead to the formation of diverse heterocyclic systems. mdpi.com For instance, a four-component reaction of substituted β-nitrostyrenes, cyclohexanones, activated methylene compounds, and ammonium (B1175870) acetate (B1210297) can be used to construct tetrahydroindole skeletons. researchgate.net

The characterization of these novel derivatives is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the connectivity of atoms, while infrared (IR) spectroscopy helps to identify functional groups. Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the synthesized compounds. jmchemsci.com

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is a key area of investigation. Modifications to either the indole or the cyclohexanone moiety can significantly influence the reactivity of the entire molecule.

The electronic properties of the indole ring play a crucial role. The introduction of electron-donating or electron-withdrawing substituents on the indole nucleus can alter its nucleophilicity and the reactivity of the C-H bonds. jst.go.jp For instance, indoles with electron-donating groups are generally more reactive towards electrophiles. jst.go.jp The reactivity of the indole radical cation, an important intermediate in oxidative annulations, is also influenced by the substitution pattern on the indole ring. acs.org

On the cyclohexanone ring, the presence of substituents can affect the reactivity of the carbonyl group and the acidity of the α-protons. Steric hindrance from bulky substituents can influence the approach of reagents to the carbonyl carbon. The stereochemistry of the cyclohexanone ring and its substituents also plays a critical role in determining the outcome of reactions. For example, the diastereoselectivity of additions to the carbonyl group can be influenced by the existing stereocenters on the ring.

| Modification Site | Structural Change | Observed/Predicted Effect on Reactivity | Relevant Reaction Types |

| Indole N-H | Alkylation/Arylation | Can increase solubility in organic solvents and may influence the regioselectivity of subsequent reactions on the indole ring. | C-H functionalization, Electrophilic substitution |

| Indole C2/C3 | Introduction of substituents | Alters the electronic properties and steric environment of the indole nucleus, affecting its nucleophilicity and reactivity in coupling reactions. | Cross-coupling reactions, Electrophilic substitution |

| Indole Benzene Ring | Introduction of substituents | Can modulate the overall electronic nature of the indole, with electron-withdrawing groups generally decreasing reactivity towards electrophiles. | Electrophilic aromatic substitution |

| Cyclohexanone Carbonyl | Reduction to alcohol | Creates a new chiral center and provides a hydroxyl group for further functionalization. | Reduction, Esterification, Etherification |

| Cyclohexanone α-Carbon | Alkylation/Acylation | Introduces new functional groups and can create additional stereocenters. | Enolate chemistry, Michael addition |

Catalytic Transformations and Transformations Mediated by this compound

While this compound is primarily used as a building block, there is potential for it and its derivatives to act as catalysts or mediators in organic reactions. The field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, offers intriguing possibilities.

Indole derivatives and ketones can participate in organocatalytic cycles. For instance, the ketone moiety of this compound could, in the presence of a primary or secondary amine co-catalyst, form an enamine. This enamine can then participate in various asymmetric reactions, such as Michael additions and aldol (B89426) reactions. acs.org Similarly, the indole nitrogen could potentially act as a hydrogen bond donor, activating electrophiles in a catalytic cycle. acs.org

Although direct examples of this compound as a catalyst are not extensively reported, the principles of organocatalysis suggest its potential. For example, chiral derivatives of this compound could be designed to act as enantioselective organocatalysts. The combination of the indole and cyclohexanone moieties in a rigid framework could provide a well-defined chiral environment for catalysis.

Theoretical and Computational Chemistry Investigations of 4 1h Indol 3 Yl Cyclohexanone

Quantum Chemical Calculations for Electronic Structure of 4-(1H-Indol-3-YL)cyclohexanone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. nih.gov For this compound, these calculations can map out its molecular orbitals and charge distribution, and predict its spectroscopic characteristics.

The electronic behavior of this compound is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich indole (B1671886) ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is expected to be centered on the cyclohexanone (B45756) moiety, particularly the carbonyl group, which is the primary site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. researchgate.net In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative partial charge, while the carbonyl carbon will be positively charged. The nitrogen atom in the indole ring will also carry a partial negative charge. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons, related to the ionization potential. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy empty orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with the chemical reactivity and stability of the molecule. researchgate.net |

Note: The values in this table are hypothetical and represent typical results obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Quantum chemical calculations can accurately predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain predicted ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. github.io

Similarly, the vibrational frequencies of this compound can be computed. nih.gov These calculations help in assigning the absorption bands observed in infrared (IR) and Raman spectra to specific vibrational modes of the molecule, such as the N-H stretch of the indole ring and the C=O stretch of the cyclohexanone ring. nih.govnepjol.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Vibrational Frequencies for Key Functional Groups of this compound

| Parameter | Predicted Value | Notes |

|---|---|---|

| ¹H NMR (indole N-H) | ~8.1 ppm | Chemical shift is sensitive to solvent and hydrogen bonding. |

| ¹H NMR (indole aromatic) | 7.0 - 7.8 ppm | A complex pattern of signals is expected due to the different protons on the indole ring. |

| ¹³C NMR (C=O) | ~210 ppm | The chemical shift of the carbonyl carbon is a characteristic feature. |

| ¹³C NMR (indole C3) | ~115 ppm | The carbon atom linking the indole and cyclohexanone rings. |

| IR Frequency (N-H stretch) | ~3400 cm⁻¹ | This frequency can be red-shifted in the presence of hydrogen bond acceptors. nih.gov |

Note: These are typical predicted values and can vary depending on the computational method and the solvent environment.

Molecular Dynamics Simulations for Conformational Dynamics of this compound

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment.

The cyclohexanone ring in this compound is not planar and can adopt several conformations, with the chair conformation being the most stable. nih.gov The bulky indole substituent at the 3-position can exist in either an axial or an equatorial position. Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion. In the gas phase, the equatorial conformer is generally more stable due to reduced steric hindrance.

Furthermore, rotation around the C-C bond connecting the indole ring and the cyclohexanone ring introduces additional conformational flexibility. The potential energy surface associated with this rotation can be mapped out to identify the most stable rotational isomers (rotamers).

The presence of a solvent can significantly influence the conformational equilibrium and dynamics of this compound. researchgate.net In polar solvents, conformations with a larger dipole moment may be stabilized. The solvent can also affect the dynamics of conformational changes by creating a viscous drag and through specific interactions like hydrogen bonding. MD simulations using explicit or implicit solvent models can be employed to investigate these effects in detail, providing a more realistic picture of the molecule's behavior in solution.

Computational Prediction of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com For this compound, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. For example, the reduction of the ketone group to a secondary alcohol is a common reaction. Quantum chemical calculations can model the approach of a reducing agent, such as sodium borohydride, to the carbonyl carbon, and map out the entire reaction coordinate.

Another potential reaction is electrophilic substitution on the indole ring. Calculations can predict the most likely site of substitution (typically the C2 position) by analyzing the charge distribution and the stability of the intermediate carbocations. These computational studies provide a detailed, atomistic understanding of the reaction mechanisms, which is often difficult to obtain through experimental methods alone.

Extensive research into the compound this compound has been conducted to elucidate its chemical properties and potential biological activities. However, within the available scientific literature, specific studies focusing on the theoretical and computational chemistry investigations, particularly in the realm of ligand-protein interaction modeling for its in vitro biological contexts, are not presently available.

While the broader class of indole derivatives has been the subject of numerous molecular modeling studies to explore their interactions with various protein targets, detailed computational analyses specifically for this compound have not been published. These computational methods, such as molecular docking and molecular dynamics simulations, are crucial for predicting the binding affinity and mode of interaction between a small molecule and a protein at the atomic level. Such studies provide valuable insights into the potential mechanism of action and can guide the development of more potent and selective analogs.

The scientific community continues to explore the therapeutic potential of diverse chemical scaffolds. Future research may yet delve into the specific ligand-protein interactions of this compound, which would provide a clearer understanding of its biological profile.

Mechanistic Investigations of in Vitro Biological Activities of 4 1h Indol 3 Yl Cyclohexanone

Target Identification and Molecular Binding Studies of 4-(1H-Indol-3-YL)cyclohexanone

To understand the biological effects of a compound, the first step is typically to identify its molecular targets. This involves a variety of experimental techniques.

Receptor binding assays are fundamental in determining whether a compound interacts with specific receptors. These assays measure the affinity of a ligand for a receptor. Should this compound be investigated, researchers would likely screen it against a panel of known receptors to identify any potential interactions. The affinity is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating a stronger binding affinity.

Table 1: Hypothetical Receptor Binding Affinity for this compound This table is for illustrative purposes only, as no experimental data is currently available.

| Receptor Target | Ligand | Ki (nM) | Assay Type |

|---|---|---|---|

| Serotonin Receptor 5-HT2A | [3H]Ketanserin | - | Radioligand Binding |

| Dopamine Receptor D2 | [3H]Spiperone | - | Radioligand Binding |

| Cannabinoid Receptor CB1 | [3H]CP55,940 | - | Radioligand Binding |

Many drugs exert their effects by modulating the activity of enzymes. To assess this for this compound, a series of in vitro enzyme assays would be necessary. These assays would measure the compound's ability to either inhibit or activate specific enzymes. If inhibition is observed, further studies would elucidate the mechanism (e.g., competitive, non-competitive, or uncompetitive inhibition).

Table 2: Hypothetical Enzyme Inhibition Profile for this compound This table is for illustrative purposes only, as no experimental data is currently available.

| Enzyme Target | IC50 (µM) | Inhibition Mechanism |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | - | - |

| Cyclooxygenase-2 (COX-2) | - | - |

| Monoamine Oxidase A (MAO-A) | - | - |

Cellular Pathway Modulation by this compound In Vitro

Once a molecular target is identified, the next step is to understand how the compound's interaction with that target affects cellular signaling pathways.

Cell-based assays are used to investigate the downstream effects of a compound on cellular pathways. Techniques such as Western blotting, ELISA, and reporter gene assays can be employed to measure changes in protein expression, phosphorylation status, or gene transcription in response to treatment with the compound.

To further pinpoint the direct molecular interactions, cell-free systems or systems using recombinant proteins are utilized. These approaches allow for the study of the compound's effect on its target in a controlled environment, free from the complexities of a whole cell.

In Vitro Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Specific Biological Targets

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how chemical modifications affect their biological activity. While SAR studies exist for various indole-containing compounds, there is no specific SAR data for derivatives of this compound. Such studies would be crucial in optimizing the potency and selectivity of this chemical scaffold for a particular biological target.

Mechanistic Exploration of Anti-proliferative Effects of this compound in Cancer Cell Lines In Vitro

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the in vitro anti-proliferative effects or the underlying mechanisms of action for the compound this compound against cancer cell lines were identified.

While the broader classes of indole (B1671886) and cyclohexanone (B45756) derivatives have been the subject of extensive cancer research, with many compounds demonstrating significant anti-proliferative activities, research on this particular chemical structure has not been published in the accessible scientific domain. The indole nucleus is a well-established pharmacophore in the development of anticancer agents, and various derivatives have been shown to inhibit cancer cell growth through diverse mechanisms. Similarly, the cyclohexanone scaffold is present in a number of biologically active molecules.

However, the specific combination of these two moieties in this compound has not been investigated or reported in the context of its anti-proliferative potential. Consequently, there is no available data regarding its cytotoxicity against specific cancer cell lines, IC50 values, or any mechanistic insights into how it might affect cancer cell proliferation, such as the induction of apoptosis, cell cycle arrest, or the inhibition of specific signaling pathways.

Therefore, it is not possible to provide detailed research findings, data tables, or a mechanistic exploration of the anti-proliferative effects of this compound as per the requested outline. The absence of such data in the current body of scientific literature precludes the creation of the specified article content.

Synthetic Applications and Material Science Prospects of 4 1h Indol 3 Yl Cyclohexanone

4-(1H-Indol-3-YL)cyclohexanone as a Versatile Synthetic Building Block for Complex Architectures

This compound is a bifunctional molecule that incorporates both an indole (B1671886) nucleus and a cyclohexanone (B45756) ring. This unique combination makes it a valuable intermediate in organic synthesis, providing multiple reactive sites for constructing more complex molecular frameworks. The indole ring, a common feature in many natural products and pharmaceuticals, and the reactive ketone group of the cyclohexanone moiety, allow for a wide range of chemical transformations.

The indole skeleton is a cornerstone of numerous natural products, particularly indole alkaloids, which are biosynthesized from the amino acid tryptophan. rsc.org Similarly, cyclohexane (B81311) rings are prevalent in a variety of natural compounds. elsevierpure.com The structure of this compound provides a pre-formed scaffold that merges these two important motifs, making it a strategic starting material for the synthesis of natural product analogues.

Chemists can leverage this compound to streamline the synthesis of complex architectures that require both an indole and a carbocyclic unit. nih.gov Its utility lies in its potential to serve as a key intermediate in the total synthesis of fascinating and biologically active molecules. rsc.org For instance, the cyclohexanone ring can be modified through various reactions to build fused or spirocyclic systems attached to the indole core, mimicking the complex structures of certain alkaloids.

Table 1: Potential Natural Product Scaffolds Accessible from this compound

| Natural Product Class | Relevant Structural Feature | Potential Synthetic Transformation |

|---|---|---|

| Indole Alkaloids | Polycyclic systems with an indole core | Intramolecular cyclization, ring expansion/contraction |

| Carbazoles | Fused aromatic system | Dehydrogenation/aromatization of the cyclohexanone ring |

The reactivity of this compound makes it an excellent precursor for a diverse range of novel heterocyclic compounds. The ketone functionality can participate in condensation reactions with various binucleophiles to form new heterocyclic rings. For example, reaction with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can produce isoxazoles.

Furthermore, the indole nucleus itself is reactive. The nitrogen atom can be alkylated or acylated, and the C2 position of the indole ring is susceptible to electrophilic substitution or can participate in cycloaddition reactions. This dual reactivity allows for the construction of fused heterocyclic systems, such as indolocarbazoles or other polycyclic aromatic compounds. Multicomponent reactions involving the indole moiety, an aldehyde, and a third component are a powerful strategy for rapidly building molecular complexity. mdpi.comnih.gov

Table 2: Potential Heterocyclic Synthesis from this compound

| Reaction Type | Reagents | Resulting Heterocyclic Scaffold |

|---|---|---|

| Condensation | Hydrazine (B178648) derivatives | Indole-substituted pyrazoles/indazoles |

| Cycloaddition | Dienes, Dienophiles | Fused carbazole or dihydrocarbazole systems |

| Multicomponent Reaction | Aldehydes, Amines/Amides | Complex polycyclic N-heterocycles |

Potential Role of this compound in Catalysis and Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major field in synthetic chemistry. researchgate.net The structure of this compound contains functional groups that suggest its potential application as a scaffold for developing new organocatalysts.

The cyclohexanone moiety can be converted into a chiral amine, which is a common feature of many successful organocatalysts. For example, proline-based catalysts are widely used in asymmetric aldol (B89426) and Mannich reactions. researchgate.net A chiral amine derived from this compound could act as a bifunctional catalyst. The amine could form an enamine with a ketone or aldehyde substrate, while the indole's N-H group could act as a hydrogen-bond donor to activate the electrophile, potentially leading to high stereoselectivity. Such bifunctional activation is a key strategy in designing effective organocatalysts. researchgate.netresearchgate.net

Table 3: Potential Organocatalytic Applications

| Catalytic Role | Proposed Mechanism | Target Reaction |

|---|---|---|

| Catalyst Scaffold | Derivatization to a chiral amine (e.g., prolinamide) | Asymmetric Aldol Reaction |

| Bifunctional Activation | Enamine formation (ketone) and H-bonding (indole N-H) | Michael Addition |

Integration of this compound into Functional Materials

The unique electronic and photophysical properties of the indole ring make it an attractive component for functional organic materials. Integrating this compound into larger molecular or polymeric systems could lead to new materials with applications in electronics, sensing, and polymer science.

Indole and its derivatives are known to exhibit interesting optical properties, including fluorescence. uobasrah.edu.iq These properties are sensitive to the local environment, making them suitable for use in chemical sensors. The electronic properties of the indole ring, such as its HOMO-LUMO energy gap, can be tuned by adding substituents, which in turn affects its absorption and emission spectra. uobasrah.edu.iqresearchgate.net

By chemically modifying the cyclohexanone ring of this compound—for example, by forming conjugated systems through condensation reactions—it is possible to create extended π-systems. Such modifications can shift the absorption and emission wavelengths and enhance the nonlinear optical (NLO) properties of the molecule. analis.com.my Materials with strong NLO responses are of interest for applications in photonics and optical data storage. uobasrah.edu.iq Changes in the fluorescence or absorption spectrum upon binding of an ion or molecule to a receptor unit attached to this scaffold could form the basis of a highly sensitive chemical sensor.

Table 4: Potential Optical and Electronic Applications

| Application | Key Property | Potential Modification |

|---|---|---|

| Fluorescence Sensor | Environment-sensitive emission | Attachment of a specific ion/molecule receptor |

| Nonlinear Optical (NLO) Material | Large hyperpolarizability | Extension of π-conjugation via the ketone group |

The reactive sites on this compound—the ketone and the indole N-H—provide anchor points for incorporating this molecule into polymers. vertecbiosolvents.comalphachem.biz It could be used as a monomer or a functional additive in polymerization processes. For example, the ketone group could undergo condensation polymerization, or it could be reduced to a hydroxyl group to be used in the synthesis of polyesters or polyurethanes. mdpi.com

Incorporating the indole moiety into a polymer backbone or as a pendant group could impart desirable properties to the resulting material, such as increased thermal stability, specific optical characteristics, or enhanced adhesion. In composite materials, derivatives of this compound could act as coupling agents to improve the interfacial bonding between an organic polymer matrix and inorganic fillers. mdpi.com

Concluding Perspectives and Future Research Directions on 4 1h Indol 3 Yl Cyclohexanone

Synthesis of Key Academic Insights and Discoveries Regarding 4-(1H-Indol-3-YL)cyclohexanone

The chemical compound this compound has emerged as a significant scaffold in medicinal chemistry and synthetic organic chemistry. Research has primarily focused on its utility as a versatile intermediate for the synthesis of more complex heterocyclic systems with a wide range of biological activities. Key discoveries indicate that the indole (B1671886) nucleus, coupled with the cyclohexanone (B45756) ring, provides a unique structural framework that can be readily modified to generate derivatives with potential therapeutic applications.

A notable area of discovery has been in the development of novel antimicrobial agents. For instance, this compound derivatives have been utilized as precursors in the synthesis of novel indazole compounds. These subsequent molecules have demonstrated promising antibacterial activity against various strains, including S. aureus, Bacillus subtilis, and E. coli. jmchemsci.com Molecular docking studies have further elucidated the potential mechanism of action, suggesting that these compounds may interact with key bacterial enzymes such as DNA gyrase. jmchemsci.com

Furthermore, the core structure of this compound has been explored in the context of creating complement inhibitors. Research into related structures, such as 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids, has shown potent in vitro inhibition of the human classical complement pathway, highlighting the potential of the indole-cyclohexane motif in modulating immune responses. nih.gov

The synthetic utility of this compound is another key insight. It serves as a building block in multicomponent reactions, allowing for the efficient construction of complex molecules like furanones. mdpi.com This adaptability in chemical synthesis underscores its importance to organic chemists in developing diverse molecular libraries for biological screening.

Identification of Unresolved Scientific Challenges and Open Questions in this compound Research

Despite the progress made, several scientific challenges and open questions remain in the research of this compound and its derivatives. A primary challenge lies in the comprehensive understanding of its structure-activity relationships (SAR). While certain derivatives have shown biological activity, a systematic exploration of how different substituents on both the indole and cyclohexanone rings affect efficacy and selectivity is largely incomplete.

A significant open question is the full spectrum of its biological targets. While some studies have pointed towards DNA gyrase and the complement system, the broader polypharmacological potential of this chemical scaffold is yet to be thoroughly investigated. jmchemsci.comnih.gov Identifying other potential protein targets could unlock new therapeutic avenues for compounds derived from this compound.

Another unresolved aspect is the optimization of synthetic routes to improve yield, reduce byproducts, and enhance stereoselectivity. While multicomponent reactions have shown efficiency, the development of more sustainable and scalable synthetic methodologies remains a key challenge for its potential translation into larger-scale production. mdpi.com

Finally, the long-term stability and metabolic fate of this compound-based compounds in biological systems are largely unknown. In-depth pharmacokinetic and pharmacodynamic studies are necessary to understand how these molecules are processed in vivo, which is a critical step for any potential therapeutic development.

Prospective Avenues for Future Academic Exploration of this compound

The existing body of research on this compound lays the groundwork for several promising avenues of future academic exploration. A primary direction is the expansion of its medicinal chemistry applications. Future studies could focus on designing and synthesizing novel derivatives with potential anticancer, anti-inflammatory, and neuroprotective properties, given the known biological activities of the indole moiety.

A more in-depth investigation into the mechanisms of action of its biologically active derivatives is warranted. This could involve advanced biochemical and biophysical techniques to confirm target engagement and elucidate the molecular interactions that underpin their therapeutic effects. For example, crystallographic studies of active compounds bound to their target proteins would provide invaluable insights for rational drug design.

Another prospective avenue is the exploration of this compound in materials science. The rigid, aromatic-aliphatic structure of this compound could be leveraged to create novel organic materials with interesting photophysical or electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or organic transistors.

Finally, the development of asymmetric synthetic methods to access enantiomerically pure derivatives of this compound is a significant area for future research. This would allow for the investigation of the stereochemical requirements for biological activity and could lead to the development of more potent and selective therapeutic agents.

常见问题

(Basic) What are the common synthetic routes for 4-(1H-Indol-3-YL)cyclohexanone, and how are the products characterized?

Methodological Answer:

The synthesis typically involves nucleophilic addition of indole derivatives to cyclohexanone precursors. For example, indole can react with a substituted cyclohexanone under alkaline conditions (e.g., methanol/KOH) to form the target compound via a Friedel-Crafts alkylation mechanism . Alternative routes include refluxing in acetonitrile with controlled pH and temperature to optimize yield . Characterization relies on NMR (to confirm indole proton environments and cyclohexanone ketone signals), IR spectroscopy (to verify ketone C=O stretches ~1700 cm⁻¹), and HRMS for molecular weight confirmation .

(Basic) What structural features of this compound influence its reactivity in organic reactions?

Methodological Answer:

The indole moiety (electron-rich aromatic system) enables electrophilic substitution at the 3-position, while the cyclohexanone ketone serves as a site for nucleophilic additions (e.g., Grignard reactions) or reductions. Steric hindrance from the cyclohexane ring may slow reactions at the ketone, requiring activation via Lewis acids (e.g., BF₃) . The planar indole ring also facilitates π-π stacking in supramolecular assemblies, influencing crystallization behavior .

(Advanced) How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:

Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states .

- Catalysts : DMAP or Et₃N can accelerate nucleophilic additions by deprotonating indole .

- Temperature : Reflux conditions (~80°C) improve kinetics but may require inert atmospheres to prevent oxidation .

- Workup : Chromatographic purification (silica gel, hexane/EtOAc gradients) resolves byproducts like dimerized indole derivatives . Monitor progress via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .

(Advanced) What strategies resolve contradictions in reported bioactivity data for indole-containing cyclohexanone derivatives?

Methodological Answer:

Discrepancies often arise from impurity profiles (e.g., residual solvents affecting assays) or assay variability (e.g., cell line sensitivity). To address this:

- Purification : Use preparative HPLC to ≥95% purity before testing .

- Dose-response curves : Compare EC₅₀ values across multiple assays (e.g., antimicrobial disk diffusion vs. cytotoxicity MTT assays) .

- Structural analogs : Synthesize derivatives (e.g., halogenated indoles) to isolate structure-activity relationships (SAR) . For example, adding a chlorophenyl group (as in ) enhances serotonin transporter binding by 30% compared to the parent compound.

(Advanced) How can computational methods predict pharmacological targets of this compound analogs?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin transporter SERT). The indole ring’s planarity and ketone’s H-bond capacity are critical for binding .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. For example, derivatives with methylthio groups show stronger hydrophobic interactions in SERT’s binding pocket .

- QSAR models : Train on datasets (IC₅₀ values vs. descriptors like logP, polar surface area) to predict bioactivity .

(Basic) What spectroscopic techniques confirm the regioselectivity of indole attachment to cyclohexanone?

Methodological Answer:

- ¹H NMR : The indole NH proton (~10–12 ppm) and absence of cyclohexanone α-protons (due to conjugation) confirm substitution at the 3-position .

- ¹³C NMR : A downfield shift (~210 ppm) for the ketone carbon distinguishes it from ester or amide carbonyls .

- NOESY : Correlations between indole H-2 and cyclohexanone protons confirm spatial proximity .

(Advanced) What synthetic modifications enhance the stability of this compound under physiological conditions?

Methodological Answer:

- Ring saturation : Hydrogenate the cyclohexanone to cyclohexanol (reduces keto-enol tautomerism) .

- Protective groups : Acetylate the indole NH to prevent oxidation (e.g., using acetic anhydride/DMAP) .

- PEGylation : Attach polyethylene glycol (PEG) chains to improve solubility and reduce enzymatic degradation .

(Advanced) How do steric and electronic effects impact the catalytic hydrogenation of this compound?

Methodological Answer:

- Steric effects : Bulky substituents on the cyclohexanone (e.g., allyl groups) hinder H₂ access, requiring higher pressures (5–10 atm) .

- Electronic effects : Electron-withdrawing groups (e.g., -Cl) on the indole increase ketone reactivity toward hydrogenation catalysts (e.g., Pd/C) .

- Catalyst screening : Test PtO₂ vs. Raney Ni for selectivity; PtO₂ minimizes indole ring hydrogenation .

(Basic) What are the key challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Polymorphism : Use slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) to favor single-crystal formation .

- Hygroscopicity : Store crystals under N₂ and coat with paraffin oil during X-ray diffraction .

- Disorder : Refine structures using SHELXL with restraints on thermal parameters for the cyclohexane ring .

(Advanced) What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

Methodological Answer:

- Oxidative side reactions : Indole’s susceptibility to oxidation under Pd-catalyzed conditions lowers yields. Mitigate by adding antioxidants (e.g., BHT) .

- Catalyst poisoning : Indole’s NH group can coordinate to Pd, reducing activity. Use NH-protected indoles (e.g., Boc-indole) .

- Solvent effects : Switch from DMF (high polarity) to toluene to reduce byproduct formation in Suzuki couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。